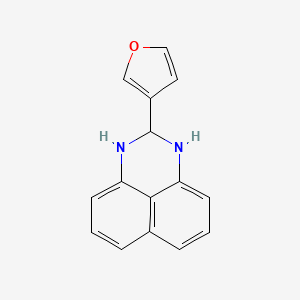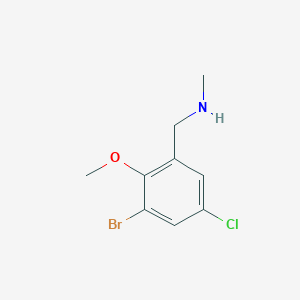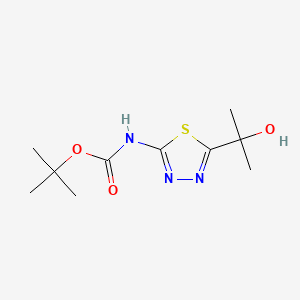![molecular formula C16H14Cl2N2O B13547655 2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13547655.png)
2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one is a complex organic compound that features a pyridine ring substituted with two chlorine atoms and an isoindoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors like acrolein and ammonia, followed by chlorination to introduce the chlorine atoms at the 3 and 5 positions.
Synthesis of the Isoindoline Moiety: The isoindoline structure can be prepared by the reduction of phthalimide derivatives.
Coupling Reaction: The final step involves coupling the pyridine and isoindoline moieties through a carbonyl linkage. This can be achieved using reagents like lithium diisopropylamide (LDA) to deprotonate the isoindoline, followed by reaction with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution can be facilitated by using bases like potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the isoindoline moiety.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological conditions due to its isoindoline structure.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe to study various biochemical pathways, especially those involving pyridine and isoindoline derivatives.
Wirkmechanismus
The exact mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The pyridine ring could engage in π-π interactions with aromatic amino acids in proteins, while the isoindoline moiety might form hydrogen bonds or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-ol: A reduced form of the original compound.
2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-thiol: A thiol-substituted derivative.
2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-amine: An amine-substituted derivative.
Uniqueness
The uniqueness of 2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one lies in its combination of a dichloropyridine ring and an isoindoline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Eigenschaften
Molekularformel |
C16H14Cl2N2O |
|---|---|
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-1,3-dihydroisoindol-2-yl]ethanone |
InChI |
InChI=1S/C16H14Cl2N2O/c1-10-12-5-3-2-4-11(12)9-20(10)16(21)6-13-14(17)7-19-8-15(13)18/h2-5,7-8,10H,6,9H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
MVWDUCIASLQRAD-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@@H]1C2=CC=CC=C2CN1C(=O)CC3=C(C=NC=C3Cl)Cl |
Kanonische SMILES |
CC1C2=CC=CC=C2CN1C(=O)CC3=C(C=NC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]aminehydrochloride](/img/structure/B13547572.png)





methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13547602.png)
![12,13-Dimethoxy-3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(10),11,13-triene-2,8-dione](/img/structure/B13547615.png)
![7-fluoro-6-{3-[(2-fluorophenyl)methoxy]azetidine-1-carbonyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13547619.png)

![[2-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547630.png)
![2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid](/img/structure/B13547633.png)
![2-{[5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13547637.png)
![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13547649.png)
